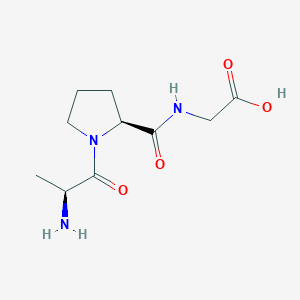

H-Ala-pro-gly-OH

Vue d'ensemble

Description

The tripeptide H-Ala-Pro-Gly-OH is a short chain of amino acids consisting of alanine (Ala), proline (Pro), and glycine (Gly). This sequence is of interest due to its potential role in biological processes and its structural properties.

Synthesis Analysis

The synthesis of peptides containing the Ala-Pro-Gly sequence has been explored in various studies. For instance, sequential oligopeptides with the Ala-Pro-Gly sequence have been prepared by condensation reactions, and these oligopeptides have been examined as substrates or inhibitors for protocollagen proline hydroxylase . Additionally, a nonapeptide with an Ala-(HO)Gly-Ala sequence was synthesized through the condensation of protected tripeptide units . The synthesis of the Ala(1)-Gly(28) glycopeptide fragment of erythropoietin (EPO) also involved chemical synthesis, highlighting the importance of the Ala-Gly sequence in larger peptide constructs .

Molecular Structure Analysis

The molecular structure of peptides containing the Ala-Pro-Gly sequence has been studied using various spectroscopic techniques. Infrared multiple photon dissociation (IRMPD) spectroscopy, combined with theoretical calculations, has been used to investigate the protonation sites and structures of tripeptides, revealing that different protonation sites can lead to different structures . Quantum chemical calculations and high-resolution solid-state NMR measurements have been employed to analyze the structure of a copolypeptide with the sequence H-(Ala-Gly)9-OH, confirming its α-helical conformation .

Chemical Reactions Analysis

The reactivity of peptides with the Ala-Pro-Gly sequence can be influenced by their structure and the presence of other functional groups. For example, the nonapeptide with an Ala-(HO)Gly-Ala sequence forms a complex with iron(III) ions, demonstrating the ability of such peptides to participate in metal-binding reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of peptides with the Ala-Pro-Gly sequence are closely related to their structure and hydration. Hydration energies of protonated amino acids, including alanine and glycine, have been measured, providing insight into the interactions of these amino acids with water molecules . The coacervation properties of sequential polypeptides containing the Ala-Pro-Gly sequence have been investigated, revealing that the presence of alanine instead of valine affects the ability of these polypeptides to coacervate .

Applications De Recherche Scientifique

Conformational Analysis

- Conformation-Dependent Reactions : A study by Owen et al. (2012) examined the hydrogen abstraction reaction of amino acid residues like Gly and Ala by OH radicals. This reaction can initiate the unfolding of amino acid residues, which is significant in the context of diseases like Alzheimer's involving amyloidogenic peptides (Owen et al., 2012).

Peptide Isomerization

- Proline Cis-Trans Isomerization : Research by Grathwohl and Wüthrich (1981) explored the cis-trans interconversion of X-Pro bonds in peptides, including H-Ala-Pro-OH. This phenomenon plays a crucial role in protein folding kinetics (Grathwohl & Wüthrich, 1981).

Peptide Synthesis and Racemization

- Racemization in Peptide Synthesis : Izumiya et al. (1971) discussed the synthesis of tripeptides like H-Gly-DL-Ala-B-OH and the separation of diastereomers, highlighting the importance of understanding racemization in peptide synthesis (Izumiya, Muraoka, & Aoyagi, 1971).

Structural Analysis of Peptides

- 'Random Coil' 1H Chemical Shifts : A study by Merutka et al. (1995) focused on the proton chemical shifts in disordered linear peptides, providing insights into the structure and behavior of peptides like H-Gly-Gly-X-Gly-Gly-OH (Merutka, Dyson, & Wright, 1995).

Copolypeptide Structural Analysis

- Structural Analysis of α-Helical Copolypeptide : Souma et al. (2008) conducted a structural analysis of the α-helical copolypeptide H-(Ala-Gly)9-OH, combining quantum chemical calculations with solid-state NMR measurement (Souma, Shigehisa, Kurosu, & Shoji, 2008).

Influence of Amino Acids on Peptide Properties

- Hydrophobic Side Chain Proximity : Research by Urry et al. (1977) revealed how the replacement of Val by Ala in certain polypeptides affects hydrophobic interactions, demonstrating the influence of individual amino acids on peptide properties (Urry, Khaled, Rapaka, & Okamoto, 1977).

Safety And Hazards

Propriétés

IUPAC Name |

2-[[(2S)-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carbonyl]amino]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O4/c1-6(11)10(17)13-4-2-3-7(13)9(16)12-5-8(14)15/h6-7H,2-5,11H2,1H3,(H,12,16)(H,14,15)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGTHTQWIQKEDEH-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)N1CCCC1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

H-Ala-pro-gly-OH | |

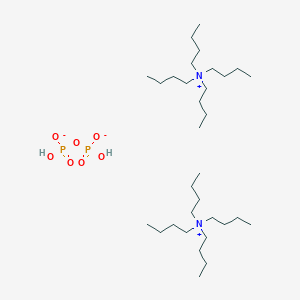

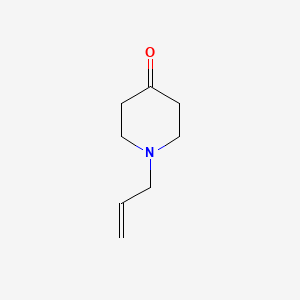

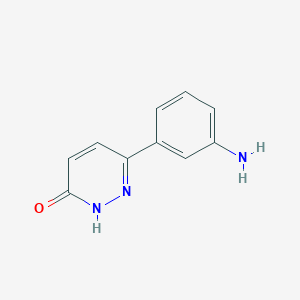

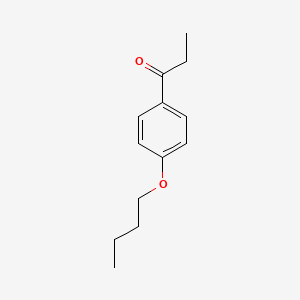

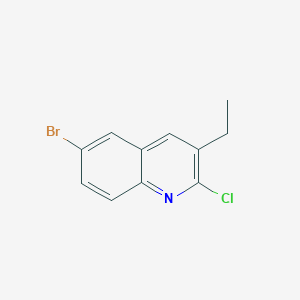

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethan-1-one](/img/structure/B1280424.png)

![6-Chloro-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1280434.png)

![3-acetyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine-7-sulfonyl chloride](/img/structure/B1280443.png)